
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hydrochloride is a chiral amine compound with a bromine and methyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce the bromine atom at the para position.
Chiral Amine Formation: The brominated intermediate is then subjected to a chiral amine synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hydrochloride may involve large-scale bromination and chiral amine synthesis processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, or the amine group can be reduced to an alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of de-brominated or alkylated products.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the effects of chiral amines on biological systems.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or ionic interactions with the active sites of enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
®-1-(4-Bromo-3-methylphenyl)propan-1-amine hydrochloride: The enantiomer of the compound, which may have different biological activities.
1-(4-Bromo-3-methylphenyl)propan-1-amine: The non-chiral version of the compound.
1-(4-Bromo-3-methylphenyl)ethan-1-amine: A similar compound with an ethyl group instead of a propyl group.
Uniqueness
(S)-1-(4-Bromo-3-methylphenyl)propan-1-amine hydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer or other similar compounds. The presence of the bromine and methyl groups also contributes to its unique chemical properties and reactivity.
属性
分子式 |
C10H15BrClN |
|---|---|
分子量 |
264.59 g/mol |
IUPAC 名称 |
(1S)-1-(4-bromo-3-methylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H14BrN.ClH/c1-3-10(12)8-4-5-9(11)7(2)6-8;/h4-6,10H,3,12H2,1-2H3;1H/t10-;/m0./s1 |
InChI 键 |
LRWRZKDESKEZIB-PPHPATTJSA-N |
手性 SMILES |
CC[C@@H](C1=CC(=C(C=C1)Br)C)N.Cl |
规范 SMILES |
CCC(C1=CC(=C(C=C1)Br)C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
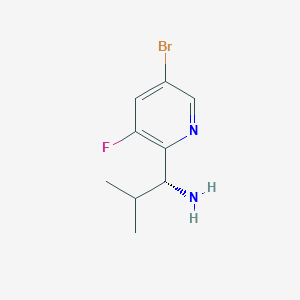
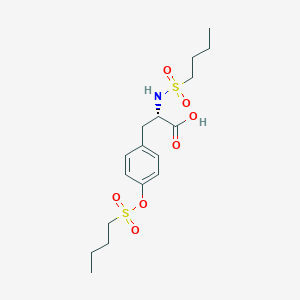


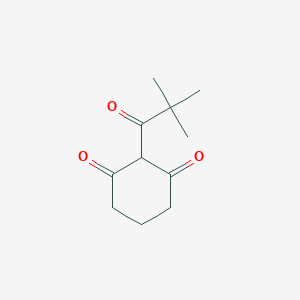

![2-(9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecan-3-YL)acetic acid](/img/structure/B15238381.png)
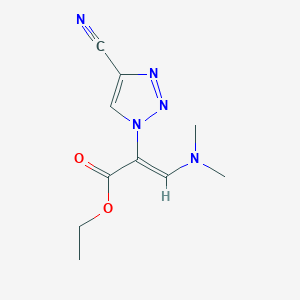
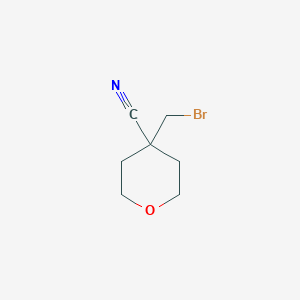
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)


